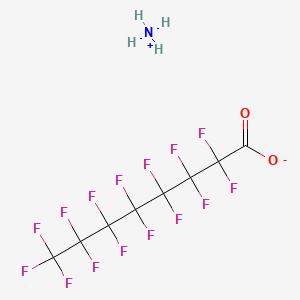
過フッ化オクタン酸アンモニウム
概要
説明
It is primarily utilized as a surfactant in the polymerization of tetrafluoroethylene to produce certain fluoropolymers, such as polytetrafluoroethylene . These fluoropolymers are commonly known by trade names like Teflon® and Gore-tex® . Ammonium perfluorooctanoate is also referred to as C8 due to its eight-carbon chain structure .
科学的研究の応用
Ammonium perfluorooctanoate has a wide range of scientific research applications, including:
作用機序
Target of Action
Ammonium perfluorooctanoate (APFO) primarily targets the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism in the liver . It is also known to interact with various proteins involved in lipid homeostasis, such as β- and ω-oxidation enzymes, and diacylglycerol acyltransferases .
Mode of Action
APFO interacts with its targets, particularly PPARα, leading to changes in lipid metabolism. It has been observed that APFO can activate both mouse and human PPARα, albeit in different manners . The activation of PPARα leads to changes in the expression of genes involved in lipid metabolism, which can result in altered lipid profiles .
Biochemical Pathways
APFO affects several biochemical pathways, primarily those involved in lipid metabolism. It has been observed to decrease the production of very low-density lipoprotein (VLDL) and increase VLDL clearance by the liver through increased lipoprotein lipase activity . Additionally, it can lead to decreased cholesteryl ester transfer activity and changes in gene expression of proteins involved in high-density lipoprotein (HDL) metabolism .
Pharmacokinetics
Due to its chemical stability and resistance to degradation, apfo is known to persist in the environment and bioaccumulate in organisms . This persistence and bioaccumulation can impact the bioavailability of APFO, potentially leading to long-term exposure and effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of APFO. For instance, the presence of other organic compounds, such as urea, can affect the self-assembly of APFO, influencing its interaction with its targets . Additionally, the presence of bacteria capable of degrading APFO can influence its persistence in the environment .
生化学分析
Biochemical Properties
Ammonium perfluorooctanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism. Ammonium perfluorooctanoate activates PPARα, leading to increased fatty acid oxidation and alterations in lipid profiles . Additionally, it affects the activity of lipoprotein lipase, which is responsible for the hydrolysis of triglycerides in lipoproteins . These interactions highlight the compound’s significant impact on lipid metabolism and energy homeostasis.
Cellular Effects
Ammonium perfluorooctanoate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to ammonium perfluorooctanoate can lead to hepatomegaly and cellular hypertrophy in liver cells . It also affects the expression of genes involved in lipid metabolism, such as those encoding for enzymes in the β-oxidation pathway . Furthermore, ammonium perfluorooctanoate has been associated with disruptions in mitochondrial function and oxidative stress, impacting overall cellular health .
Molecular Mechanism
The molecular mechanism of action of ammonium perfluorooctanoate involves several key processes. At the molecular level, it binds to and activates PPARα, leading to changes in gene expression related to lipid metabolism . This activation results in increased β-oxidation of fatty acids and alterations in lipid profiles. Additionally, ammonium perfluorooctanoate can inhibit or activate various enzymes involved in lipid and xenobiotic metabolism . These interactions contribute to its overall impact on cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium perfluorooctanoate can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to ammonium perfluorooctanoate can lead to persistent alterations in lipid metabolism and liver function . Additionally, its stability in biological systems means that it can accumulate over time, leading to sustained biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of ammonium perfluorooctanoate vary with different dosages in animal models. At lower doses, it may not significantly alter plasma lipid levels . At higher doses, it can lead to decreased plasma triglycerides, total cholesterol, and non-high-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol . These changes are mediated by alterations in very low-density lipoprotein production and clearance, as well as changes in gene expression related to lipid metabolism . High doses of ammonium perfluorooctanoate can also result in toxic effects, such as liver damage and hepatomegaly .
Metabolic Pathways
Ammonium perfluorooctanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It activates PPARα, leading to increased β-oxidation of fatty acids and changes in lipid profiles . Additionally, it affects the expression of genes involved in lipid and xenobiotic metabolism, further influencing metabolic flux and metabolite levels . These interactions highlight the compound’s significant impact on overall metabolic processes.
Transport and Distribution
Within cells and tissues, ammonium perfluorooctanoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as organic anion-transporting polypeptide 1A2 and organic anion transporter 4, which mediate its uptake and distribution . These interactions influence its localization and accumulation within specific tissues, such as the liver and kidneys . The compound’s persistence and bioaccumulation potential further contribute to its long-term effects on cellular function and health .
Subcellular Localization
Ammonium perfluorooctanoate exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the liver, where it affects mitochondrial function and induces peroxisomal proliferation . Additionally, it can interact with various cellular compartments and organelles, leading to changes in cellular metabolism and function . These localization patterns highlight the compound’s targeted effects on specific cellular processes and structures.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium perfluorooctanoate is synthesized through the neutralization of perfluorooctanoic acid with ammonia. The reaction typically involves dissolving perfluorooctanoic acid in water and then adding aqueous ammonia to the solution. The reaction proceeds as follows:
C7F15COOH+NH3→C7F15COONH4
The reaction is carried out under controlled conditions to ensure complete neutralization and to obtain a high-purity product .
Industrial Production Methods
In industrial settings, ammonium perfluorooctanoate is produced on a large scale using similar neutralization reactions. The process involves the use of large reactors where perfluorooctanoic acid and ammonia are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification steps to remove any impurities and to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Ammonium perfluorooctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorooctanoic acid.
Reduction: It can be reduced to form perfluorooctanol.
Substitution: It can undergo substitution reactions with other compounds to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the ammonium group, depending on the desired product.
Major Products Formed
Oxidation: Perfluorooctanoic acid
Reduction: Perfluorooctanol
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
Ammonium perfluorooctanoate is often compared with other perfluorinated compounds, such as:
Perfluorooctane sulfonate (PFOS): Similar in structure but contains a sulfonate group instead of a carboxylate group.
Perfluorononanoic acid (PFNA): Similar in structure but has a nine-carbon chain instead of an eight-carbon chain.
Perfluorooctanesulfonamide (PFOSA): Contains a sulfonamide group instead of a carboxylate group.
Uniqueness
Ammonium perfluorooctanoate is unique due to its specific surfactant properties, which make it highly effective in the polymerization of fluoropolymers. Its ability to reduce surface tension and stabilize polymer particles sets it apart from other similar compounds .
特性
CAS番号 |
3825-26-1 |
|---|---|
分子式 |
C8H4F15NO2 |
分子量 |
431.10 g/mol |
IUPAC名 |
azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid |
InChI |
InChI=1S/C8HF15O2.H3N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);1H3 |
InChIキー |
YOALFLHFSFEMLP-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
正規SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Key on ui other cas no. |
3825-26-1 |
ピクトグラム |
Corrosive; Irritant; Health Hazard |
関連するCAS |
335-67-1 (Parent) |
同義語 |
ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
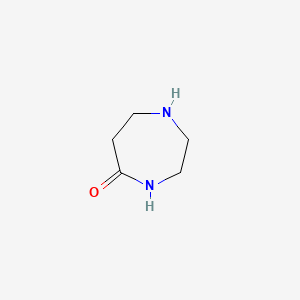
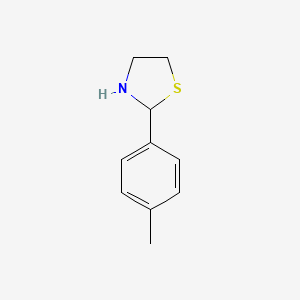
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1224618.png)
![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B1224619.png)
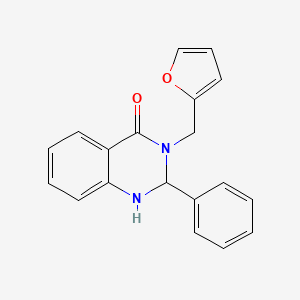
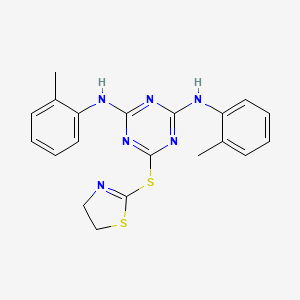
![3-Iminobenzo[f]chromene-2-carbothioamide](/img/structure/B1224623.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B1224625.png)
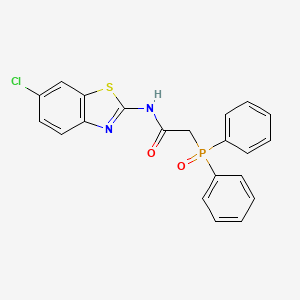
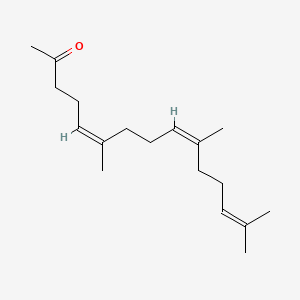
![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)
![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)
![6-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1224635.png)
